molecular formula C11H11NO3 B13854163 Ethyl 7-aminobenzofuran-2-carboxylate

Ethyl 7-aminobenzofuran-2-carboxylate

Cat. No.: B13854163
M. Wt: 205.21 g/mol
InChI Key: DJWBTFZKUSGSDP-UHFFFAOYSA-N
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Description

Ethyl 7-aminobenzofuran-2-carboxylate is a chemical compound with the molecular formula C11H11NO3. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-aminobenzofuran-2-carboxylate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which is then reduced to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same or similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-aminobenzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group in the precursor can be reduced to form the amino group.

    Substitution: The ethyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, which can have different biological activities and applications .

Scientific Research Applications

Ethyl 7-aminobenzofuran-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-aminobenzofuran-2-carboxylate
  • Ethyl 3-aminobenzofuran-2-carboxylate
  • Benzofuran derivatives with different substituents

Uniqueness

Ethyl 7-aminobenzofuran-2-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 7-amino-1-benzofuran-2-carboxylate

InChI

InChI=1S/C11H11NO3/c1-2-14-11(13)9-6-7-4-3-5-8(12)10(7)15-9/h3-6H,2,12H2,1H3

InChI Key

DJWBTFZKUSGSDP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C(=CC=C2)N

Origin of Product

United States

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